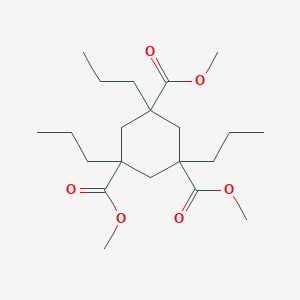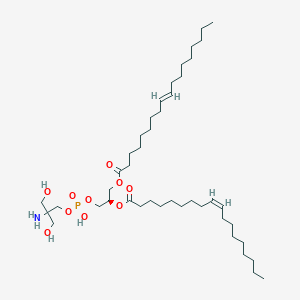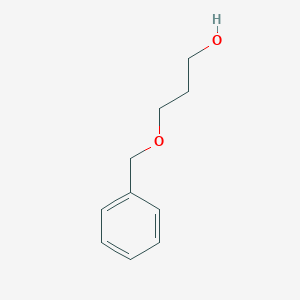
N-Boc-trans-4-フルオロ-L-プロリン
概要
説明
N-Boc-トランス-4-フルオロ-L-プロリンは、天然に存在するアミノ酸であるL-プロリンのフッ素化誘導体です。この化合物は、tert-ブトキシカルボニル(Boc)保護基とプロリン環の4位にフッ素原子を有することを特徴としています。 この化合物は、特にキラル触媒やリガンドの調製において、有機合成で広く使用されています .
科学的研究の応用
N-Boc-トランス-4-フルオロ-L-プロリンは、科学研究において幅広い用途があります。
化学: キラル触媒やリガンドの合成における構成要素として使用されます。
生物学: 酵素メカニズムとタンパク質-リガンド相互作用の研究で使用されます。
医学: 特に酵素阻害剤の設計において、創薬開発における潜在的な用途が調査されています。
作用機序
N-Boc-トランス-4-フルオロ-L-プロリンの作用機序には、酵素や受容体などの分子標的との相互作用が関係しています。フッ素原子とBoc保護基は、化合物の反応性と結合親和性を調節する上で重要な役割を果たします。 この化合物は、触媒活性に不可欠な金属イオンと安定な錯体を形成できます .
類似化合物の比較
類似化合物
- N-Boc-シス-4-フルオロ-L-プロリン
- N-Boc-シス-4-ヒドロキシ-L-プロリン
- N-Boc-トランス-4-ヒドロキシ-D-プロリン
独自性
N-Boc-トランス-4-フルオロ-L-プロリンは、トランス配置と4位にフッ素原子があることでユニークです。 この配置は、独特の立体化学的性質を付与し、不斉合成やキラル触媒において価値のあるものになります .
生化学分析
Biochemical Properties
It is known that the tert-butoxycarbonyl group, which is part of the compound, is used as a protecting group in chemical reactions . This suggests that N-Boc-trans-4-fluoro-L-proline could interact with various enzymes, proteins, and other biomolecules in a way that protects certain functional groups during biochemical reactions.
Molecular Mechanism
It is known that the compound can be used in the preparation of a Ni(II) Schiff base complex , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
合成経路と反応条件
一般的な方法の1つは、(2S,4S)-N-Boc-4-ヒドロキシ-L-プロリンを出発物質とし、フッ素化により目的の生成物を得る方法です .
工業生産方法
N-Boc-トランス-4-フルオロ-L-プロリンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために自動化されたシステムが使用されます。 反応条件は、副生成物を最小限に抑え、フッ素化工程の効率を最大限に高めるように最適化されています .
化学反応の分析
反応の種類
N-Boc-トランス-4-フルオロ-L-プロリンは、求核置換、酸化、還元など、さまざまな化学反応を起こします。Boc保護基とフッ素原子の存在は、化合物の反応性に影響を与えます。
一般的な試薬と条件
求核置換: 塩基性条件下でのアミンやアルコールなどの求核試薬との反応。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤の使用。
還元: 炭素上のパラジウム(Pd / C)または水素化リチウムアルミニウム(LiAlH4)を使用した触媒的 hydrogenation。
生成される主な生成物
これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。 たとえば、求核置換により、さまざまな置換プロリン誘導体が得られ、酸化と還元により、対応するアルコールまたはアミンが生成されます .
類似化合物との比較
Similar Compounds
- N-Boc-cis-4-fluoro-L-proline
- N-Boc-cis-4-hydroxy-L-proline
- N-Boc-trans-4-hydroxy-D-proline
Uniqueness
N-Boc-trans-4-fluoro-L-proline is unique due to its trans configuration and the presence of a fluorine atom at the 4-position. This configuration imparts distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral catalysis .
特性
IUPAC Name |
(2S,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZXQOYEBWUTH-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476394 | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203866-14-2 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

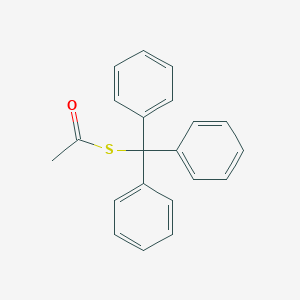
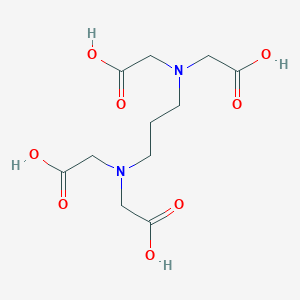
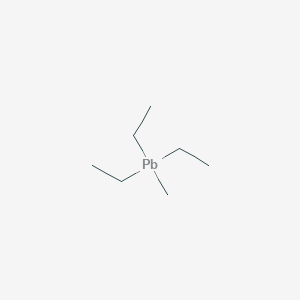
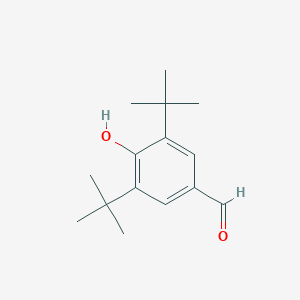

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)

